molecular formula C14H19NO4 B1345543 beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester CAS No. 53733-94-1

beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester

Cat. No. B1345543
CAS RN: 53733-94-1
M. Wt: 265.3 g/mol
InChI Key: NQMXUYSFHRWLLV-UHFFFAOYSA-N
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Description

Beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Metabolism and Biochemical Role

  • Metabolism of Aspartyl Moiety of Aspartame : Aspartame, a compound related to the beta-alanine family, is metabolized in the gut to yield aspartic acid, phenylalanine, and methanol. This metabolism involves conversion to CO2 or incorporation into body constituents, resembling the metabolic pathway of dietary aspartic acid, which may shed light on the biochemical processes involving beta-alanine derivatives (Ranney Re, Oppermann Ja, 1979).

Role in Plants

  • Synthesis and Role in Plants : Beta-alanine, a non-proteinogenic amino acid, plays a critical role in plants. It is involved in the synthesis of pantothenate (vitamin B5), contributing to the universal carbon shuttling compounds Coenzyme A and acyl carrier protein. Beta-alanine in plants is also linked to stress response mechanisms and participates in lignin biosynthesis and ethylene production in some species (Parthasarathy A., Savka M., Hudson A., 2019).

Ergogenic Effects

  • Ergogenic Effects on Exercise Performance : Beta-alanine, when combined with histidine to form the dipeptide carnosine in skeletal muscle, serves as an ergogenic aid to enhance exercise performance. Supplementation raises intracellular carnosine concentrations, improving muscle's ability to buffer protons, which may suggest a physiological application of beta-alanine derivatives in enhancing physical performance (Caruso J. et al., 2012).

Toxicology and Detection Methods

  • Toxicology and Detection of Neurotoxins : Research on Beta-N-methylamino-L-alanine (BMAA), a neurotoxic non-protein amino acid, highlights the importance of understanding the toxicological profiles of amino acid derivatives. Studies suggest that BMAA, and potentially related compounds, could contribute to neurodegenerative diseases, emphasizing the need for thorough toxicological evaluation of beta-alanine derivatives (Liping Ai, 2009).

properties

IUPAC Name

methyl 3-(N-(3-methoxy-3-oxopropyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-13(16)8-10-15(11-9-14(17)19-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMXUYSFHRWLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068878
Record name .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester

CAS RN

53733-94-1
Record name N-(3-Methoxy-3-oxopropyl)-N-phenyl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53733-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053733941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-(3-methoxy-3-oxopropyl)-N-phenyl-β-alaninate
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